

Miransertib treatment schedule for PROS

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Miransertib

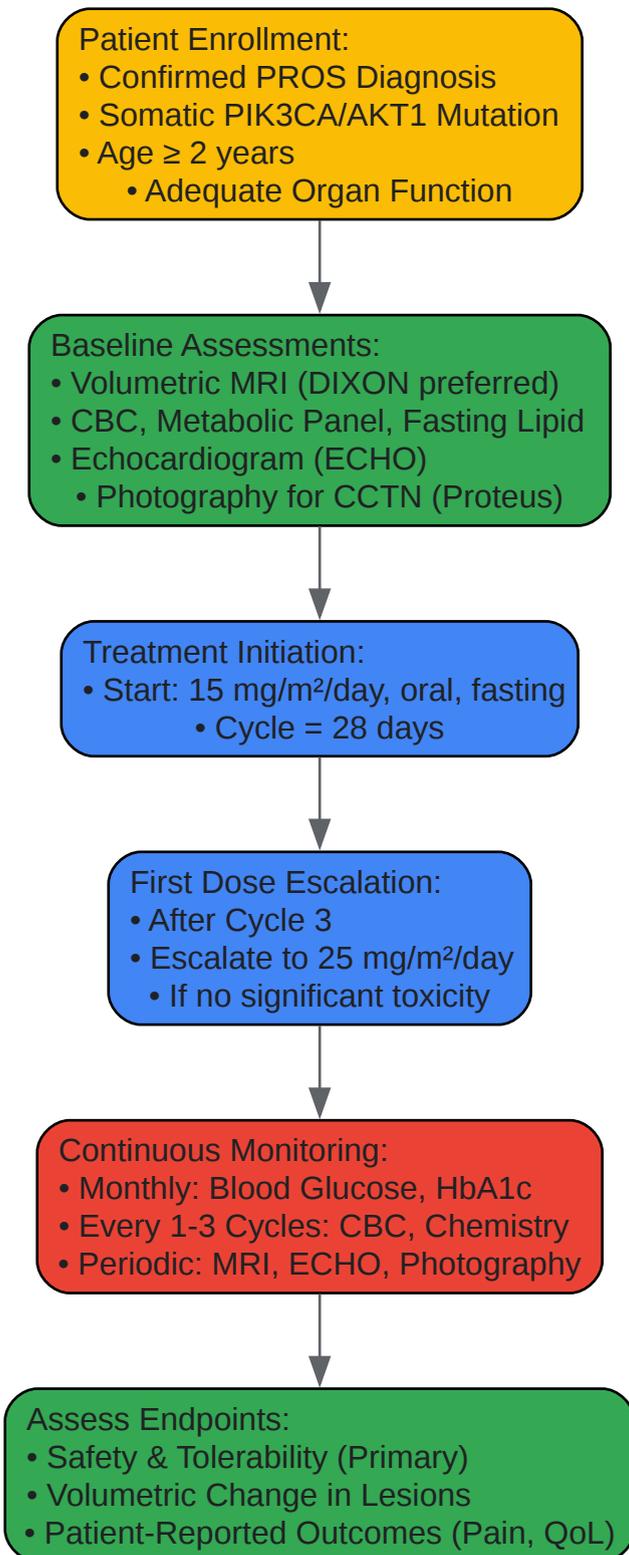
CAS No.: 1313881-70-7

Cat. No.: S002503

[Get Quote](#)

Experimental Protocol & Workflow

For researchers aiming to implement this schedule in a clinical trial or compassionate use setting, the following workflow and monitoring protocols are recommended.



[Click to download full resolution via product page](#)

Detailed Monitoring & Assessment Schedule

Adherence to a rigorous monitoring schedule is critical for patient safety and data collection.

Assessment	Baseline	During Treatment (Cycles 1-3)	During Treatment (After Cycle 3)	End of Treatment
Dosing	-	15 mg/m ² /day	25 mg/m ² /day (if tolerated)	-

| **Clinical Lab Work** (CBC, Chemistry, Fasting Lipid) | X | Week 4, Week 8, then every 8 weeks [1] | Every 8 weeks [1] | X | | **Hyperglycemia Monitoring** (Blood Glucose, HbA1c) | X | Weekly point-of-care testing [1] | Ongoing | X | | **Cardiac Function** (ECHO, ECG) | X [1] | As clinically indicated | As clinically indicated | As needed | | **Efficacy Imaging** (Volumetric MRI) | X [1] [2] | - | Every 3-6 months [1] [2] | X | | **Photography (CCTN)** | X [3] | - | Periodically [4] [5] | X |

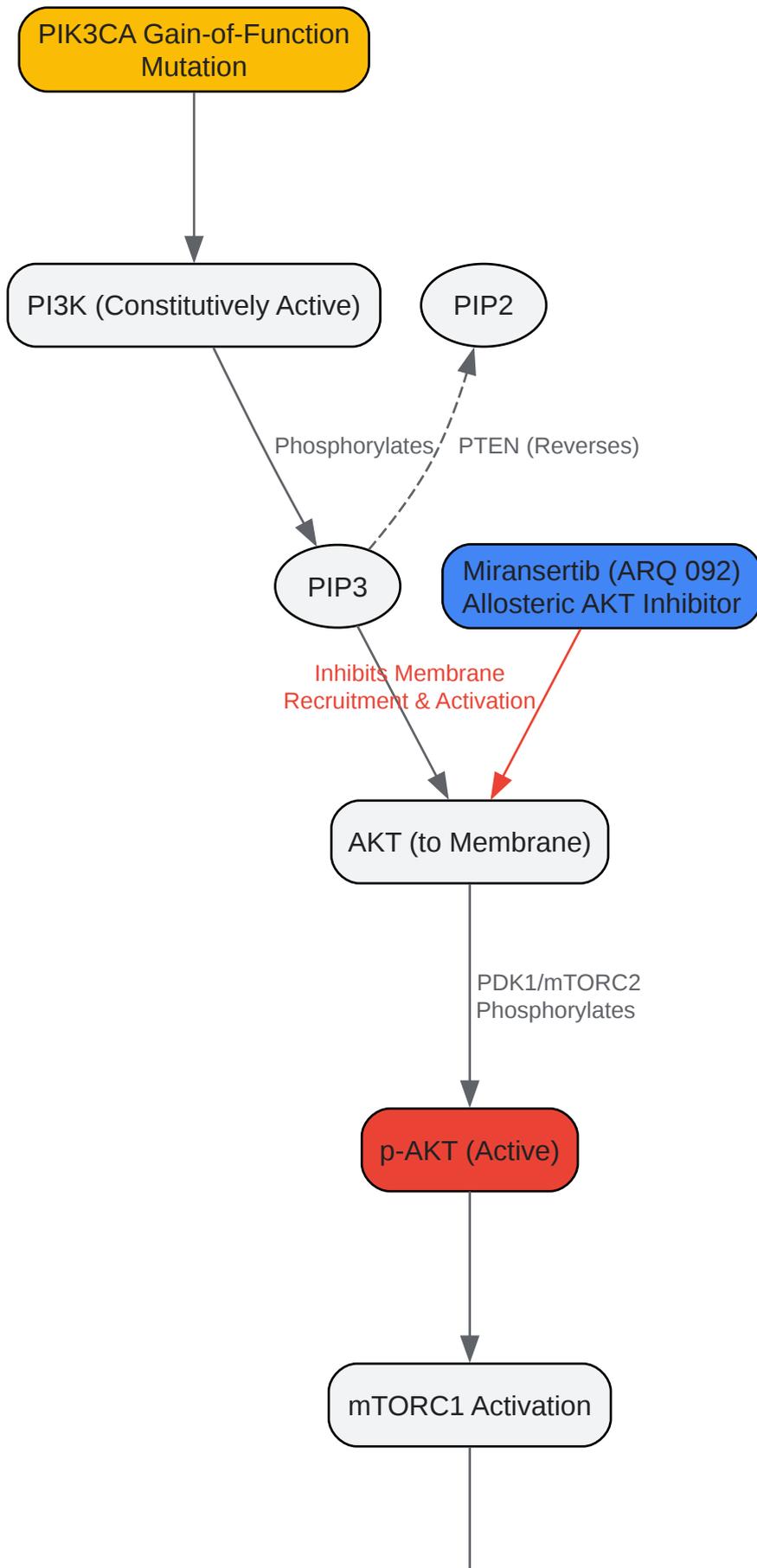
Key Safety Findings & Clinical Context

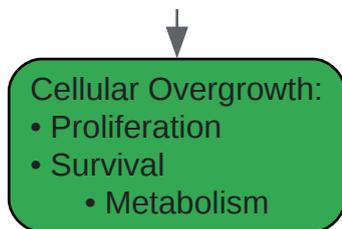
- **Safety Profile:** In the phase 1/2 MOSAIC study (n=49), **Miransertib** was generally safe and tolerable [3]. The most common drug-related adverse events were **decreased neutrophil count (12.2%)**, **increased blood insulin (10.2%)**, and **stomatitis (10.2%)** [3]. Only one participant experienced a grade 3 drug-related adverse event (deep vein thrombosis), and no drug-related deaths occurred [3].
- **Efficacy Data Limitations:** The primary objective of the MOSAIC study was amended to focus on safety because limitations in study design and inconsistent imaging protocols made meaningful efficacy analysis unfeasible [3]. While some case reports show promising volume reduction and symptom improvement [5] [2], robust efficacy data from large trials is still needed.
- **Alternative Dosing from Earlier Studies:** A phase 0/1 pilot study for Proteus syndrome found that a much lower dose of **5 mg/m²/day** was sufficient to achieve a 50% reduction in phosphorylated AKT (pAKT) in affected tissues and was well-tolerated [4]. This suggests that the effective biological dose may be lower than the maximum tolerated dose used in oncology.

Mechanism of Action

Miransertib is an orally available, potent, and selective allosteric pan-AKT inhibitor [2] [6]. It acts on the PI3K-AKT-mTOR pathway, which is constitutively activated in PROS due to gain-of-function mutations in

the PIK3CA gene [2]. The following diagram illustrates its mechanism of action.





Click to download full resolution via product page

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Investigational treatment with miransertib (ARQ 092) [bio-protocol.org]
2. Clinical experience with the AKT1 inhibitor miransertib in two children with PIK3CA-related overgrowth syndrome | Orphanet Journal of Rare Diseases | Full Text [ojrd.biomedcentral.com]
3. Safety findings from the phase 1/2 MOSAIC study of ... [pmc.ncbi.nlm.nih.gov]
4. Pharmacodynamic Study of Miransertib in Individuals with ... [pmc.ncbi.nlm.nih.gov]
5. Clinical report: one year of treatment of Proteus syndrome ... [pmc.ncbi.nlm.nih.gov]
6. Clinical Development of AKT Inhibitors and Associated ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Miransertib treatment schedule for PROS]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b002503#miransertib-treatment-schedule-for-pros>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com